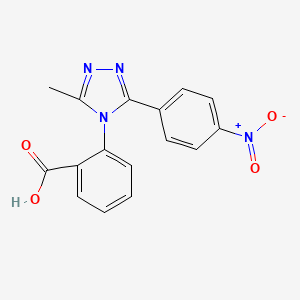
1,3,2-Benzodioxaphosphole,2-ethoxy-,2-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,2-Benzodioxaphosphole,2-ethoxy-,2-oxide is a chemical compound with the molecular formula C4H9O4PThis compound is characterized by its unique structure, which includes a phosphorus atom bonded to an ethoxy group and an oxo group within a dioxaphospholane ring .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3,2-Benzodioxaphosphole,2-ethoxy-,2-oxide can be synthesized through various methods. One common approach involves the reaction of 2-chloro-2-oxo-1,3,2-dioxaphospholane with ethanol under controlled conditions . The reaction typically requires a catalyst and is carried out at a specific temperature to ensure the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactors and precise control of reaction parameters. The use of high-purity reagents and advanced purification techniques ensures the consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions
1,3,2-Benzodioxaphosphole,2-ethoxy-,2-oxide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form higher oxidation state products.
Reduction: Reduction reactions can convert it to lower oxidation state derivatives.
Substitution: It can undergo substitution reactions where the ethoxy group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphoric acid derivatives, while substitution reactions can produce a variety of functionalized dioxaphospholane compounds .
Scientific Research Applications
1,3,2-Benzodioxaphosphole,2-ethoxy-,2-oxide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1,3,2-Benzodioxaphosphole,2-ethoxy-,2-oxide involves its interaction with various molecular targets. In polymerization reactions, it acts as a monomer that undergoes ring-opening polymerization to form polyphosphoesters. The process is initiated by catalysts such as stannous octoate, leading to the formation of polymers with defined molecular structures . The coordination-insertion mechanism is a key pathway in these reactions .
Comparison with Similar Compounds
1,3,2-Benzodioxaphosphole,2-ethoxy-,2-oxide can be compared with other similar compounds, such as:
2-Ethoxy-1,3,2-dioxaphospholane 2-oxide: This compound has a similar structure but different functional groups.
2-Ethoxy-4-methyl-2-oxo-1,3,2-dioxaphospholane: This compound has an additional methyl group, which alters its chemical properties and reactivity.
The uniqueness of this compound lies in its specific combination of functional groups and its ability to undergo a wide range of chemical reactions, making it a versatile compound in various fields of research and industry .
Properties
Molecular Formula |
C8H9O4P |
|---|---|
Molecular Weight |
200.13 g/mol |
IUPAC Name |
2-ethoxy-1,3,2λ5-benzodioxaphosphole 2-oxide |
InChI |
InChI=1S/C8H9O4P/c1-2-10-13(9)11-7-5-3-4-6-8(7)12-13/h3-6H,2H2,1H3 |
InChI Key |
FBJABOYDMBHVMO-UHFFFAOYSA-N |
Canonical SMILES |
CCOP1(=O)OC2=CC=CC=C2O1 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(1H-Benzo[d]imidazol-6-yl)-5-(methylthio)-1,3,4-oxadiazole](/img/structure/B8645234.png)



![6-Chloro-7,8,9,10-tetrahydro-[1,2,4]triazolo[3,4-a]phthalazine](/img/structure/B8645259.png)

![5,6-Dichloro-3-[(2-hydroxyethyl)amino]pyrazine-2-carbaldehyde](/img/structure/B8645276.png)
![5-(4-Fluorophenyl)-N-methylimidazo[1,2-a]pyrazin-8-amine](/img/structure/B8645284.png)



![6-Bromo-5-phenyl-furo[2,3-d]pyrimidin-4-ylamine](/img/structure/B8645329.png)


